Fen1-IN-SC13: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Fen1-IN-SC13: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1][2][3] Overexpression of FEN1 is observed in numerous cancers and is associated with tumor progression and resistance to chemotherapy.[4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Fen1-IN-SC13, a potent and specific small molecule inhibitor of FEN1.
Discovery of Fen1-IN-SC13
Fen1-IN-SC13 was identified through a high-throughput screening (HTS) campaign of a diverse chemical library to discover novel inhibitors of FEN1's endonuclease activity. The primary screening assay was a fluorescence-based method designed to measure the cleavage of a 5' flap DNA substrate by recombinant human FEN1 protein. Initial hits from the HTS were further evaluated in secondary assays to confirm their activity and determine their specificity.
SC13 emerged as a promising lead compound due to its potent inhibition of FEN1 and high specificity. It demonstrated minimal inhibitory activity against other DNA repair enzymes, such as apurinic/apyrimidinic endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase I, highlighting its selective mode of action.
Chemical Synthesis of Fen1-IN-SC13
While a detailed, step-by-step synthesis protocol for Fen1-IN-SC13 has not been publicly disclosed, a plausible synthetic route can be devised based on established methods for the synthesis of thieno[3,2-d]pyrimidine derivatives.
Chemical Information:
| Identifier | Value |
| IUPAC Name | N-[3-[(3,4-dihydro-2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1(2H)-yl)methyl]phenyl]-benzeneacetamide |
| CAS Number | 2098776-03-3 |
| Molecular Formula | C24H23N3O3S |
| Molecular Weight | 433.5 g/mol |
Proposed Synthesis Workflow:
The synthesis of Fen1-IN-SC13 can be envisioned as a multi-step process starting from a substituted thiophene precursor, leading to the formation of the core thieno[3,2-d]pyrimidine scaffold, followed by functionalization to yield the final product.
Caption: Proposed synthetic workflow for Fen1-IN-SC13.
Biological Activity and Mechanism of Action
Fen1-IN-SC13 exerts its anti-tumor effects by specifically inhibiting the endonuclease activity of FEN1, which leads to the accumulation of unresolved DNA flap structures during DNA replication and repair. This, in turn, causes replication stress, DNA damage, and ultimately, cell death, particularly in cancer cells that are often more reliant on FEN1 due to underlying defects in other DNA repair pathways.
Key Biological Effects:
-
Inhibition of FEN1 Activity: SC13 potently inhibits the flap endonuclease activity of FEN1 in biochemical assays.
-
Induction of DNA Damage: Treatment of cancer cells with SC13 leads to an increase in markers of DNA double-strand breaks, such as γH2AX foci.
-
Cell Cycle Arrest: SC13 induces cell cycle arrest, primarily at the G1/S phase, preventing cells from entering the DNA synthesis phase with unresolved DNA replication intermediates.
-
Apoptosis Induction: By inducing significant DNA damage, SC13 triggers the intrinsic apoptotic pathway in cancer cells.
-
Sensitization to Chemotherapy and Radiotherapy: SC13 has been shown to synergize with DNA damaging agents like cisplatin and ionizing radiation, enhancing their therapeutic efficacy.[5]
-
Promotion of CAR-T Cell Infiltration: In the context of solid tumors, SC13 can induce the release of cytoplasmic double-stranded DNA, which activates the cGAS-STING signaling pathway.[6] This leads to the production of chemokines that attract and enhance the infiltration of CAR-T cells into the tumor microenvironment.[6]
Quantitative Biological Data:
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability | MCF7 | IC50 | 25 µM | (He et al., 2016) |
| FEN1 Inhibition | in vitro | IC50 | 5 µM | (He et al., 2016) |
| Cell Viability (with IR) | HeLa | Survival Rate (SC13 alone) | 54.5% | [5] |
| Cell Viability (with IR) | HeLa | Survival Rate (IR alone) | 74.8% | [5] |
| Cell Viability (with IR) | HeLa | Survival Rate (SC13 + IR) | < 20% | [5] |
| Apoptosis (with IR) | HeLa | Apoptotic Rate (Control) | 3.2% | [5] |
| Apoptosis (with IR) | HeLa | Apoptotic Rate (IR alone) | 5.0% | [5] |
| Apoptosis (with IR) | HeLa | Apoptotic Rate (SC13 alone) | 4.8% | [5] |
| Apoptosis (with IR) | HeLa | Apoptotic Rate (SC13 + IR) | 14.3% | [5] |
Experimental Protocols
FEN1 Inhibition Assay (Fluorescence-Based):
-
Substrate Preparation: A fluorescently labeled DNA substrate containing a 5' flap is synthesized. The fluorophore is typically quenched by a quencher placed in proximity on the DNA strand.
-
Reaction Mixture: Recombinant human FEN1 enzyme is incubated with the DNA substrate in a suitable reaction buffer containing MgCl2.
-
Inhibitor Addition: Fen1-IN-SC13, dissolved in DMSO, is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Fluorescence Measurement: Upon cleavage of the 5' flap by FEN1, the fluorophore is released from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Fen1-IN-SC13 (or in combination with other drugs) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.
Immunofluorescence for γH2AX Foci:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with Fen1-IN-SC13.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified.
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Replication and Repair:
Caption: Role of FEN1 in DNA replication and repair pathways.
Mechanism of SC13-Induced CAR-T Cell Infiltration:
Caption: SC13 enhances CAR-T cell infiltration via the cGAS-STING pathway.[6]
Conclusion
Fen1-IN-SC13 is a valuable research tool for studying the biological functions of FEN1 and holds promise as a potential therapeutic agent for the treatment of various cancers. Its specific mechanism of action, which involves the targeted inhibition of FEN1's endonuclease activity, leads to synthetic lethality in cancer cells with underlying DNA repair deficiencies. Furthermore, its ability to modulate the tumor microenvironment and enhance the efficacy of immunotherapies like CAR-T cell therapy opens up new avenues for combination treatment strategies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Fen1-IN-SC13.
References
- 1. mdpi.com [mdpi.com]
- 2. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theraindx.com [theraindx.com]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
